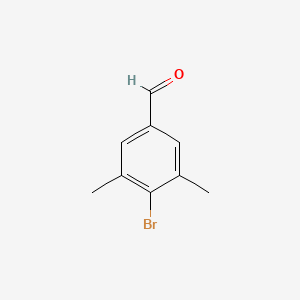

4-Bromo-3,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USONNBCBJMNJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624001 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400822-47-1 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3,5-dimethylbenzaldehyde CAS number

An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde

Abstract

This compound, identified by CAS number 400822-47-1, is a halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—a bromine atom positioned para to an aldehyde group, flanked by two meta-methyl groups—imparts a specific steric and electronic profile that is highly useful for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic methodology, explores its key reactive pathways, and discusses its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in their synthetic endeavors.

Core Compound Profile: Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid or semi-solid compound at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.

Chemical and Physical Properties

The key identifiers and physical properties of this compound are summarized in the table below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 400822-47-1 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |

| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or semi-solid | |

| Typical Purity | ≥98% |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the material. While a dedicated, peer-reviewed spectral analysis for this specific compound is not available in the provided search results, its structure allows for the prediction of characteristic spectroscopic features. PubChem confirms the existence of GC-MS and IR spectral data.[1] Researchers should always acquire their own analytical data for lot validation.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehydic proton (~9.8-10.0 ppm).- A singlet for the two aromatic protons (~7.5-7.8 ppm).- A singlet for the six methyl protons (~2.3-2.5 ppm). |

| ¹³C NMR | - A resonance for the aldehyde carbonyl carbon (~190-193 ppm).- Aromatic carbons in the ~125-145 ppm range.- A resonance for the methyl carbons (~20-22 ppm). |

| IR | - A strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹).- C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |

| MS (GC-MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹Br/⁸¹Br in ~1:1 ratio) at m/z 212 and 214. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via the electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde. The directing effects of the substituent groups are key to the success of this transformation. The aldehyde group is a meta-director and a deactivator, while the two methyl groups are ortho-, para-directors and activators. The position para to the aldehyde is sterically accessible and activated by both methyl groups, making it the prime target for bromination.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated or other side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct functional handles: the aldehyde and the aryl bromide. These groups can be manipulated independently or sequentially to build molecular complexity.

-

Aldehyde Group Reactivity: The aldehyde is susceptible to a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and reductive amination to form substituted benzylamines. It is also a key participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes, and in the formation of imines and oximes.[2]

-

Aryl Bromide Reactivity: The carbon-bromine bond is a gateway to modern cross-coupling chemistry. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3] This functionality is paramount in the synthesis of biaryl compounds and other complex scaffolds found in many drug candidates.

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

As a functionalized building block, this compound is primarily used as an intermediate in the synthesis of more complex target molecules. While specific drug candidates derived directly from this compound are not prominent in the initial search, its structural motifs are relevant to several areas:

-

Pharmaceutical Synthesis: Brominated aromatic compounds are foundational in the synthesis of active pharmaceutical ingredients (APIs).[2] The aldehyde can be elaborated into various functional groups that are common in pharmacophores, while the bromide allows for the strategic connection of different molecular fragments.

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on intermediates like this for creating bioactive compounds.[2]

-

Materials Science: The ability to form radical cations makes this and similar compounds interesting for research into novel electronic and optical materials.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating that it is an irritant.

| Hazard Type | GHS Code(s) | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Statements | H315, H319, H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | |

| Precautionary | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Protocol

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[5][6] Avoid all personal contact.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][4] For long-term stability and to prevent slow oxidation of the aldehyde group, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. Recommended storage temperatures vary from room temperature to 2°C - 8°C; the colder temperature is preferable for long-term storage.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its dual reactivity. The predictable transformations of its aldehyde and aryl bromide functionalities provide chemists with a reliable and versatile tool for constructing complex molecules. A firm grasp of its properties, synthetic access, and reactivity profile, combined with stringent adherence to safety protocols, will enable researchers in drug discovery and materials science to effectively incorporate this building block into their synthetic programs.

References

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adpharmachem.com [adpharmachem.com]

- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique structural features, including a reactive aldehyde group, a bromine atom, and two methyl groups on the benzene ring, make it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromo and methyl substituents influences the electronic properties and steric environment of the aldehyde, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its current and potential applications in scientific research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below. While experimentally determined values for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, computed values provide useful estimates.

| Property | Value | Source |

| CAS Number | 400822-47-1 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Solid, semi-solid, or lump | |

| Melting Point | Not consistently reported (experimental) | |

| Boiling Point | Not consistently reported (experimental) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| XLogP3 | 2.8 | [1] |

Note: The lack of consistent, experimentally verified data for melting and boiling points in readily accessible sources highlights the specialized nature of this compound. Researchers should perform their own characterization to determine these values for their specific samples.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors like 3,5-dimethylaniline or 3,5-dimethylphenol. A plausible and commonly employed strategy involves the bromination of a 3,5-dimethyl-substituted benzene ring followed by the introduction of the formyl group.

Proposed Synthetic Pathway: From 3,5-Dimethylaniline

A robust and well-established method for the synthesis of aromatic aldehydes from anilines is the Sandmeyer reaction, followed by a Gattermann or Vilsmeier-Haack formylation. A detailed, step-by-step protocol based on established chemical principles is provided below.

Step 1: Bromination of 3,5-Dimethylaniline

The initial step involves the regioselective bromination of 3,5-dimethylaniline at the para-position.

-

Causality: The amino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the two meta-methyl groups, the incoming electrophile (bromine) is directed predominantly to the para position.

Experimental Protocol:

-

Dissolve 3,5-dimethylaniline in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain 4-bromo-3,5-dimethylaniline.

Step 2: Sandmeyer Reaction to Introduce the Formyl Group (via Diazotization)

The Sandmeyer reaction provides a reliable method to convert the amino group of 4-bromo-3,5-dimethylaniline into a formyl group.

-

Causality: The amino group is first converted into a diazonium salt, which is an excellent leaving group. This allows for the introduction of various functional groups, including the formyl group, through reaction with appropriate reagents.

Experimental Protocol:

-

Dissolve 4-bromo-3,5-dimethylaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare the formylating reagent. For a Gattermann-type reaction, this would involve a mixture of cuprous cyanide and hydrocyanic acid, or more safely, formaldoxime.

-

Slowly add the cold diazonium salt solution to the formylating reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic route to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

-

Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a singlet, likely in the range of δ 7.5-7.8 ppm.

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a singlet, typically between δ 2.3 and 2.5 ppm.

¹³C NMR:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 190-195 ppm.

-

Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons. The carbon bearing the aldehyde group will be downfield, followed by the carbons attached to the methyl groups, the carbon attached to the bromine atom, and finally the carbons bearing the aromatic protons.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 and 2720 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules due to the reactivity of its functional groups.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

-

Bromo Group: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds. The bromine can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) for subsequent reactions with electrophiles.

The combination of these reactive sites makes this compound a desirable starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and materials with specific electronic and photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion

This compound is a synthetically valuable compound with significant potential in various fields of chemical research, particularly in the development of new therapeutic agents. While there is a need for more comprehensive, publicly available experimental data on its physical properties, its chemical reactivity is well-understood based on the principles of organic chemistry. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

-

Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

NIST. Benzaldehyde, 4-bromo-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Wikipedia. 4-Bromobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 4-bromo-. [Link]

-

SpectraBase. Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)-. [Link]

-

PubChem. 4-Bromo-2,6-dimethylbenzaldehyde. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Royal Society of Chemistry. All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. [Link]

-

The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

-

Wikipedia. Bromobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3,5-dimethyl-. [Link]

-

PubChem. 3-Bromo-4,5-dimethoxybenzaldehyde. [Link]

Sources

4-Bromo-3,5-dimethylbenzaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (C₉H₉BrO), a key aromatic aldehyde intermediate in organic synthesis. The document details its fundamental physicochemical properties, including a precise molecular weight of 213.07 g/mol , and outlines its structural features and spectroscopic profile. A generalized, robust protocol for its synthesis via electrophilic bromination is presented, accompanied by a discussion of the underlying reaction mechanism. The guide explores the compound's reactivity and its applications as a versatile building block in the development of complex molecules for pharmaceuticals and materials science. Finally, essential safety, handling, and storage protocols are detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated aromatic intermediates in their synthetic workflows.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functional group and a bromine atom on a sterically hindered benzene ring, makes it a unique building block. The aldehyde group is a gateway for numerous transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as Wittig, aldol, and Grignard reactions. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The two methyl groups influence the electronic properties and steric environment of the ring, offering a level of control and specificity in targeted syntheses. This guide provides an in-depth analysis of this compound from its core properties to its practical applications.

Physicochemical and Spectroscopic Properties

The accurate characterization of a reagent is fundamental to its effective use in synthesis. The properties of this compound are well-documented across various chemical databases and suppliers.

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 213.07 g/mol | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| CAS Number | 400822-47-1 | [1] |

| Physical Form | Solid or semi-solid | |

| Purity | Typically ≥98% | |

| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and quality control.

-

Mass Spectrometry (MS): GC-MS data for this compound shows characteristic isotopic patterns for bromine, with major fragments corresponding to the molecular ion and subsequent loss of functional groups.[1]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong characteristic absorption peak for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Additional peaks corresponding to C-H bonds of the aromatic ring and methyl groups, as well as the C-Br bond, will also be present.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3,5-dimethylbenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution.

Synthetic Workflow

The diagram below illustrates the logical flow from starting material to the purified final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

-

Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde in a suitable solvent, such as glacial acetic acid, in a flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C. This cooling step is critical to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The slow addition rate ensures that the bromine concentration remains low, favoring mono-bromination at the most activated position. The aldehyde and two methyl groups are ortho-, para-directing; the position para to the aldehyde and between the two methyl groups is sterically hindered and electronically activated, making it the primary site of substitution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a large volume of cold water. This step precipitates the crude product, which is sparingly soluble in water.[2]

-

Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[2]

Applications in Organic Synthesis

This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its functional groups.

Role as a Synthetic Building Block

This compound is primarily used as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. While specific drug candidates derived from this exact molecule are proprietary, its structural motifs are common. Related brominated aromatic aldehydes are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3] For instance, derivatives of N-phenylpyrazine-2-carboxamide containing a bromo-methylphenyl moiety have been investigated for their antibacterial activities.[4]

Key Reaction Pathways

The aldehyde and bromo- functionalities can be targeted in subsequent synthetic steps to build molecular complexity.

Sources

Structure Elucidation of 4-Bromo-3,5-dimethylbenzaldehyde: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 4-bromo-3,5-dimethylbenzaldehyde, a valuable intermediate in organic synthesis. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We explore the causality behind experimental choices, demonstrating how a synergistic approach transforms raw spectral data into a definitive molecular structure, thereby providing a self-validating analytical framework.

The Strategic Imperative: A Logic-Driven Elucidation Workflow

The process of structure elucidation is not a linear execution of techniques but a logical, iterative process of hypothesis generation and validation.[1] For an unknown compound, the goal is to systematically reduce uncertainty by answering three fundamental questions: What is its molecular formula? What functional groups are present? How are the atoms connected?

Our strategy for elucidating the structure of this compound follows a workflow that begins with broad, foundational information and progressively drills down to atomic-level connectivity. This multi-technique approach ensures that the final structure is consistent with all collected data.[2][3]

Caption: A strategic workflow for molecular structure elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

The first objective is to determine the molecular formula and the Index of Hydrogen Deficiency (IHD), which provides initial clues about rings or multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry provides the nominal mass, HRMS is chosen for its ability to provide the exact mass to several decimal places. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₉BrO), the expected monoisotopic mass is 211.9837 Da.[4]

Trustworthiness through Isotopic Pattern: A key self-validating feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The observation of this pattern is definitive evidence for the presence of a single bromine atom.[6]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₉BrO | Derived from HRMS and Elemental Analysis. |

| Calculated Exact Mass | 211.9837 Da | For the ¹²C₉¹H₉⁷⁹Br¹⁶O isotopologue.[4] |

| Observed M⁺ | ~212 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| Observed M+2 | ~214 | Corresponds to the molecule with the ⁸¹Br isotope. |

| M⁺ / M+2 Intensity Ratio | ~1:1 | Characteristic isotopic signature of a single bromine atom.[5] |

| IHD Calculation | 5 | C+1 - (H/2) - (X/2) = 9+1 - 9/2 - 1/2 = 5. Suggests a benzene ring (4) + one double bond (1). |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using a known standard.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Identify the molecular ion cluster and calculate the elemental composition from the measured exact mass of the monoisotopic peak (M⁺). Verify the M⁺/M+2 intensity ratio.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: With the molecular formula established, IR spectroscopy is employed to identify the functional groups present. This technique is exceptionally sensitive to the vibrations of specific bonds, providing a molecular "fingerprint." For an aromatic aldehyde, we anticipate several characteristic absorptions. The conjugation of the aldehyde's carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a saturated aldehyde.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3050 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on a benzene ring. |

| ~2850 & ~2750 | Aldehydic C-H Stretch | A highly diagnostic pair of peaks for an aldehyde functional group. The lower wavenumber peak is particularly indicative.[9] |

| ~1705 | C=O Carbonyl Stretch | Strong, sharp absorption. The position suggests a carbonyl group conjugated to an aromatic ring.[7][8] |

| ~1600 & ~1475 | Aromatic C=C Stretch | Indicates the presence of the benzene ring skeleton. |

| ~1200 | Ar-C-C Stretch | Stretching of the bond between the aromatic ring and the aldehyde carbon.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the functional groups.

Mapping the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.[10] By analyzing the chemical environment, integration, and coupling of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity. The high degree of symmetry in this compound is a key feature that simplifies its NMR spectra, providing a powerful self-validation check.

Caption: Structure of this compound with proton assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting).

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| A | ~9.9 | Singlet (s) | 1H | Aldehyde proton (-CHO). Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. No adjacent protons, hence a singlet. |

| B | ~7.6 | Singlet (s) | 2H | Aromatic protons (Ar-H). These two protons are chemically equivalent due to the molecule's C₂ᵥ symmetry axis. They have no adjacent protons, resulting in a singlet. |

| C | ~2.4 | Singlet (s) | 6H | Methyl protons (-CH₃). The two methyl groups are chemically equivalent due to symmetry. They are attached to a quaternary carbon, so they appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Again, symmetry is key. We expect only 5 distinct signals for the 9 carbon atoms.

| Predicted δ (ppm) | Assignment & Rationale |

| ~192 | Aldehyde Carbonyl (C=O). The most downfield signal, characteristic of an aldehyde carbon. |

| ~140 | Aromatic Quaternary (C-CH₃). The two carbons attached to the methyl groups are equivalent. |

| ~137 | Aromatic Quaternary (C-CHO). The carbon attached to the aldehyde group. |

| ~135 | Aromatic CH. The two equivalent aromatic carbons bearing a hydrogen atom. |

| ~130 | Aromatic Quaternary (C-Br). The carbon attached to the bromine atom. Its chemical shift is influenced by the heavy halogen. |

| ~21 | Methyl Carbon (-CH₃). The two methyl carbons are equivalent and appear as a single signal in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an appropriate number of scans for good signal-to-noise.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts to the TMS signal. Integrate the ¹H signals and analyze the multiplicities and chemical shifts for both spectra.

Assembling the Puzzle: The Final Confirmation

The collected data from each technique corroborates a single, unambiguous structure:

-

MS: Confirms the molecular formula C₉H₉BrO and the presence of one bromine atom.

-

IR: Identifies the key functional groups: an aromatic ring and a conjugated aldehyde.

-

¹H NMR: Shows three distinct proton types in a 1:2:6 ratio, perfectly matching the aldehyde, two equivalent aromatic protons, and two equivalent methyl groups. The singlet nature of all peaks confirms the substitution pattern.

-

¹³C NMR: Shows five distinct carbon signals, confirming the molecular symmetry where the two methyl groups and their attached aromatic carbons are equivalent, and the two aromatic CH groups are equivalent.

The combined, self-validating evidence from these orthogonal techniques leads to the conclusive identification of the compound as This compound .

References

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]

-

Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

This compound | C9H9BrO. PubChem. [Link]

-

4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Aldehyde IR Spectroscopy. Berkeley Learning Hub. [Link]

-

4-Bromobenzaldehyde. Wikipedia. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylbenzaldehyde in Organic Solvents

This compound, a substituted aromatic aldehyde, serves as a key intermediate and building block in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its molecular architecture, featuring a reactive aldehyde group, a bulky bromine atom, and two methyl groups on a benzene ring, presents a unique profile that dictates its behavior in various chemical environments.[1] Understanding the solubility of this compound in organic solvents is not merely an academic exercise; it is a cornerstone for successful reaction design, purification, formulation, and ultimately, the efficient development of novel chemical entities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility, offer a systematic approach to solvent selection, and provide a detailed, field-proven protocol for quantitative solubility determination.

Molecular Profile and Theoretical Solubility Predictions

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

Key Molecular Characteristics:

-

Molecular Formula: C₉H₉BrO

-

Molecular Weight: 213.07 g/mol

-

Core Structure: A benzene ring, which is inherently nonpolar and hydrophobic.

-

Key Functional Groups:

-

An aldehyde group (-CHO): This group possesses a significant dipole moment due to the electronegative oxygen atom, introducing a polar character to the molecule. The oxygen atom can also act as a hydrogen bond acceptor.[4][5]

-

A bromine atom (-Br): The bromine substituent is electronegative, contributing to the overall polarity of the molecule.

-

Two methyl groups (-CH₃): These are nonpolar, alkyl groups that increase the lipophilic (fat-loving) nature of the molecule.

-

Solubility Predictions Based on Structure:

Given its composite structure, this compound is best described as a molecule of intermediate polarity. The large, nonpolar surface area of the substituted benzene ring suggests poor solubility in highly polar solvents like water. Conversely, the presence of the polar aldehyde group and the bromine atom indicates that it will not be entirely soluble in purely nonpolar solvents like alkanes.

Therefore, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the aldehyde group. Examples include acetone, ethyl acetate, dichloromethane, and chloroform.[6][7] The closely related compound, 4-bromobenzaldehyde, is known to be soluble in ethanol, ether, and chloroform.[6][8]

-

Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol). While the aldehyde's oxygen can accept hydrogen bonds from the solvent, the lack of a hydrogen bond-donating group on the solute and the molecule's overall lipophilicity will limit solubility compared to smaller, more polar solutes.[9]

-

Low to Negligible Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) and highly polar protic solvents (e.g., water).

A Strategic Approach to Solvent Selection

The choice of solvent is a critical parameter in any experimental design. Below is a categorized table of common organic solvents to guide the researcher in selecting appropriate candidates for solubility testing.

| Solvent Category | Examples | Rationale for Solubility of this compound |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | These solvents possess significant dipole moments that can effectively solvate the polar aldehyde group.[10][11] They are excellent first choices for achieving high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | These are effective at dissolving a wide range of organic compounds of moderate polarity and are good candidates for this molecule.[6][12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as hydrogen bond donors to the aldehyde's carbonyl oxygen.[13][14] Solubility is expected, but may be lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[6] |

| Aromatic | Toluene, Benzene | The aromatic ring of these solvents can interact favorably with the benzene ring of the solute through π-stacking interactions.[15][16] |

| Nonpolar | Hexane, Cyclohexane | Due to the significant polarity of the aldehyde group, solubility in these solvents is expected to be very low. They are useful for establishing the lower bounds of solubility. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol describes the widely accepted "shake-flask" or static equilibrium method for determining the solubility of a solid compound in an organic solvent.[17] This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

2. Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL).

-

Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure complete saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Sample Analysis:

-

Accurately weigh the filtered, saturated solution.

-

Dilute the filtered solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Reporting

The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different organic solvents.

Example Data Table:

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Aromatic | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is paramount.

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources.

Conclusion

References

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]

-

Solubility of Things. Benzaldehyde. Available at: [Link]

-

ResearchGate. Scope of substituted benzaldehydes. Available at: [Link]

-

Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. Available at: [Link]

-

PubChem. Benzaldehyde. Available at: [Link]

-

Semantic Scholar. Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Available at: [Link]

-

Scribd. Organic Chemistry Short Notes. Available at: [Link]

-

Wikipedia. Polar aprotic solvent. Available at: [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry. Aldehydes, Esters and Ethers. Available at: [Link]

-

SciTech Connect. Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. 4-Bromobenzaldehyde. Available at: [Link]

-

PubChem. 4-Bromo-3-methylbenzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. Like Dissolves Like. Available at: [Link]

-

Scribd. Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. Available at: [Link]

-

Chemistry LibreTexts. Intermolecular Forces in Solutions. Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

RSC Publishing. The solubility behaviour of aromatic hydrocarbons in benzene. Available at: [Link]

-

Introductory Chemistry. Aromatic Hydrocarbons. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aldehydes, Esters and Ethers - Organic Chemistry [organicchemistrystructures.weebly.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pacificbiochem.com [pacificbiochem.com]

- 9. scribd.com [scribd.com]

- 10. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents (Journal Article) | OSTI.GOV [osti.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 15. 177. The solubility behaviour of aromatic hydrocarbons in benzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Aromatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Melting Point of 4-Bromo-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 4-Bromo-3,5-dimethylbenzaldehyde (CAS No. 400822-47-1), a key physicochemical property for its identification, purity assessment, and application in research and development. As a Senior Application Scientist, this document synthesizes established analytical protocols with practical insights to ensure the accurate and reliable determination of this critical parameter.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₉H₉BrO.[1] Its structure, featuring a bromine atom and two methyl groups on the benzaldehyde scaffold, makes it a valuable intermediate in organic synthesis. Accurate characterization of its physical properties, such as the melting point, is fundamental for its use in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The molecular weight of this compound is 213.07 g/mol .[1] It is typically described as a solid, though its physical form can be variable, appearing as a semi-solid or lump, which underscores the importance of precise melting point determination.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 400822-47-1 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Melting Point | 67 °C | |

| Physical Form | Solid, semi-solid, or lump | [2][3] |

| Purity (Typical) | 98% | [2][3] |

| Storage | Inert atmosphere, room temperature or 2-8 °C | [2][3] |

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. Therefore, accurate melting point determination is a cornerstone of compound identification and quality control in a laboratory setting.

Several factors can influence the observed melting point of an organic compound:

-

Intermolecular Forces: The strength of the forces between molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, directly impacts the energy required to break the crystal lattice.

-

Molecular Size and Shape: Larger molecules and more symmetrical molecules tend to have higher melting points due to increased surface area for intermolecular interactions and more efficient packing in the crystal lattice.

-

Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, leading to a lower and broader melting point range. This phenomenon, known as melting point depression, is a key principle used to assess the purity of a compound.

Authoritative Protocol for Melting Point Determination

The following protocol is a synthesis of best practices for the accurate determination of the melting point of a solid organic compound like this compound, drawing from established methodologies.

Instrumentation and Materials

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

This compound sample

-

Thermometer (calibrated)

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.

-

For an accurate measurement, begin heating the sample at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as a range between these two temperatures. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.

-

Visualizing the Experimental Workflow

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Causality and Trustworthiness in Melting Point Determination

The reliability of a melting point measurement is contingent on meticulous experimental technique.

-

Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point range because the temperature of the heating block will rise faster than the temperature of the sample. A slow and controlled heating rate ensures thermal equilibrium between the sample and the thermometer.

-

Sample Packing: A loosely packed sample can lead to inaccuracies in heat transfer and make it difficult to observe the precise start and end of melting. A densely packed, uniform column of sample is crucial.

-

Purity: As previously discussed, the presence of even small amounts of impurities can significantly affect the melting point. Therefore, the determined melting point is a direct reflection of the sample's purity. A sharp melting point at the expected temperature provides confidence in the identity and purity of the compound.

Chemical Structure

Caption: Structure of this compound.

References

-

PubChem. This compound. [Link]

-

U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, outlines a robust synthetic pathway and purification protocol, and discusses its applications in the pharmaceutical landscape. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding for the discerning scientific audience.

Introduction and Strategic Importance

This compound (C₉H₉BrO) is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom and two methyl groups strategically positioned on the benzene ring, offers a unique combination of steric and electronic properties. This substitution pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the bromo- and dimethyl-substituents influence the reactivity and ultimate biological activity of the synthesized compounds.

Physicochemical Properties: A Focus on the Boiling Point

However, an estimated boiling point can be extrapolated from the properties of structurally similar compounds. For instance, benzaldehyde boils at 179 °C, while the larger 4-bromobenzaldehyde has a significantly higher boiling point of 255-258 °C.[4][5] The addition of two methyl groups to the ring, as in 3,5-dimethylbenzaldehyde, would further increase the boiling point. Therefore, it is reasonable to estimate that the boiling point of this compound would be well above 260 °C at atmospheric pressure, a temperature at which many organic molecules are prone to degradation.

In a laboratory setting, purification of this compound is more practically achieved through vacuum distillation. By reducing the pressure, the boiling point can be significantly lowered, mitigating the risk of thermal decomposition. The boiling point under vacuum can be estimated using a boiling point nomograph or online calculators.[6] For example, a compound with an atmospheric boiling point of 260 °C would be expected to boil at approximately 130-140 °C under a vacuum of 10 mmHg.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Physical Form | Solid or semi-solid | [2] |

| Purity | ≥98% (typical) | [2] |

| Storage Temperature | 2°C - 8°C, under inert gas | |

| CAS Number | 400822-47-1 | [3] |

Synthesis Protocol: A Reliable Pathway from 4-Bromo-o-xylene

While multiple synthetic routes to substituted benzaldehydes exist, a common and effective method for preparing this compound is through the formylation of a suitable Grignard reagent derived from a brominated xylene. The following protocol is based on established methodologies for analogous transformations.[7]

Experimental Workflow

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. This compound | 400822-47-1 [sigmaaldrich.com]

- 3. This compound | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Boiling Point Calculator [trimen.pl]

- 7. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive exploration of the 1H NMR spectrum of 4-Bromo-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By dissecting the theoretical underpinnings of its spectral features and providing a robust experimental framework, this document serves as a practical resource for scientists seeking to leverage 1H NMR for structural verification and purity assessment.

Molecular Structure and Its Influence on the 1H NMR Spectrum

The structure of this compound dictates the number, position (chemical shift), splitting pattern (multiplicity), and integration of signals in its 1H NMR spectrum. The molecule possesses a plane of symmetry that renders the two methyl groups and the two aromatic protons chemically equivalent.

Caption: Molecular structure of this compound.

Based on this structure, we anticipate three distinct signals in the 1H NMR spectrum:

-

Aldehyde Proton (-CHO): A single proton directly attached to the carbonyl carbon.

-

Aromatic Protons (Ar-H): Two chemically equivalent protons on the benzene ring.

-

Methyl Protons (-CH3): Six chemically equivalent protons from the two methyl groups.

Predicted 1H NMR Spectral Parameters

The chemical environment of each proton determines its resonance frequency. The electron-withdrawing nature of the bromine atom and the aldehyde group, along with the electron-donating nature of the methyl groups, all contribute to the final chemical shifts.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom.[1][2] It is not expected to couple with other protons due to the number of bonds separating them. |

| Aromatic (Ar-H) | 7.5 - 7.7 | Singlet (s) | 2H | These protons are deshielded by the aromatic ring current. The surrounding substituents (bromo, methyl, and aldehyde groups) influence their precise chemical shift. Due to the symmetry of the molecule and the lack of adjacent protons, this signal is expected to be a singlet.[3] |

| Methyl (-CH3) | 2.3 - 2.5 | Singlet (s) | 6H | The methyl protons are attached to the aromatic ring and will appear in the typical benzylic proton region.[4][5] They are not adjacent to any other protons, hence they will appear as a singlet. |

Experimental Protocol for 1H NMR Spectrum Acquisition

A meticulous experimental approach is critical for obtaining a high-quality 1H NMR spectrum. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Materials and Reagents

-

This compound (Purity ≥ 98%)

-

Deuterated chloroform (CDCl3, 99.8 atom % D)

-

Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipettes and glass wool

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[6][7]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial and gently swirl to dissolve the solid completely.[6][7]

-

Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Add a small drop of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons.

-

Interpretation of the 1H NMR Spectrum: A Self-Validating Analysis

The processed 1H NMR spectrum should be interpreted by correlating the observed signals with the predicted parameters.

-

Signal 1 (Aldehyde Proton): A singlet with an integration of 1H is expected in the downfield region of approximately 9.8-10.0 ppm. The absence of splitting confirms its isolation from other protons.

-

Signal 2 (Aromatic Protons): A singlet with an integration of 2H should be observed in the aromatic region, likely between 7.5 and 7.7 ppm. Its singlet nature is a key indicator of the symmetrical substitution pattern on the benzene ring.

-

Signal 3 (Methyl Protons): A singlet with an integration of 6H is anticipated further upfield, around 2.3-2.5 ppm. This large integration value and singlet appearance are characteristic of two equivalent methyl groups in a magnetically isolated environment.

The internal consistency of these three signals—their chemical shifts, multiplicities, and integration ratios—provides a robust and self-validating confirmation of the structure of this compound.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It may cause skin, eye, and respiratory irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[1]

Conclusion

The 1H NMR spectrum of this compound is a clear and interpretable representation of its molecular structure. The predicted spectrum, characterized by three distinct singlets with an integration ratio of 1:2:6, serves as a reliable fingerprint for the identification and purity assessment of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize 1H NMR spectroscopy as a powerful analytical tool in their synthetic and drug development endeavors.

References

- Vertex AI Search. (2010, March 16). MSDS of this compound.

- Fisher Scientific. (2009, September 22).

- Supporting Inform

- NMR Sample Prepar

- material safety data sheet - 4-bromo benzaldehyde 97%. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.).

- Organomation. (n.d.).

- Apollo Scientific. (2023, March 12). 4-Bromo-3-methylbenzaldehyde.

- School of Chemistry, Food and Pharmacy - Research. (n.d.).

- Faculty of Mathematical & Physical Sciences - UCL. (n.d.).

- Sample Prepar

- Oxford Learning Link. (n.d.). chapter 32.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- ChemicalBook. (n.d.). 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE(31558-40-4) 1H NMR.

- 4-bromobenzaldehyde. (n.d.).

- PubChem. (n.d.). This compound | C9H9BrO | CID 22259686.

- PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521.

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Infrared Spectrum of 4-Bromo-3,5-dimethylbenzaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-3,5-dimethylbenzaldehyde, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and quality control of this compound.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present within the molecule, providing a unique "vibrational fingerprint." For a molecule with the complexity of this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and gain insights into its electronic structure. The conjugation of the aldehyde group with the substituted aromatic ring, along with the presence of methyl and bromo substituents, gives rise to a rich and informative IR spectrum.

Molecular Structure and Predicted IR Absorption Profile

The structure of this compound dictates its characteristic IR spectrum. The key functional groups and their expected vibrational frequencies are detailed below.

Caption: Molecular structure of this compound.

Aldehyde Group Vibrations

-